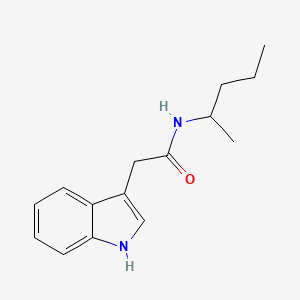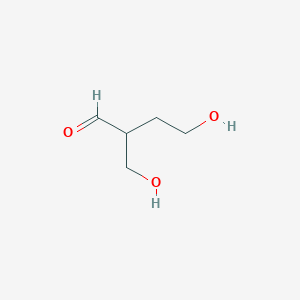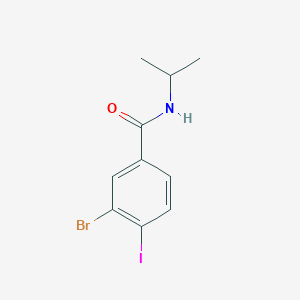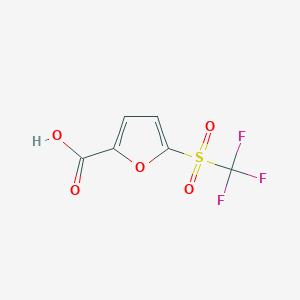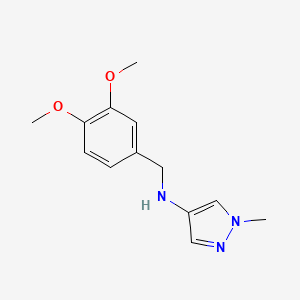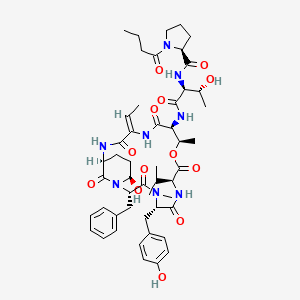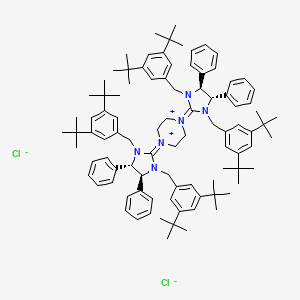
(4S,4'S,5S,5'S)-2,2'-(Piperazine-1,4-diyl)bis(1,3-bis(3,5-di-tert-butylbenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium) chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,4’S,5S,5’S)-2,2’-(Piperazine-1,4-diyl)bis(1,3-bis(3,5-di-tert-butylbenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium) chloride is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of piperazine and imidazolium moieties, which contribute to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S,5S,5’S)-2,2’-(Piperazine-1,4-diyl)bis(1,3-bis(3,5-di-tert-butylbenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium) chloride typically involves multiple steps:
Formation of the Imidazolium Core: The initial step involves the synthesis of the imidazolium core through the reaction of appropriate aldehydes with ammonium acetate and benzil under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine moiety is introduced via nucleophilic substitution reactions, where piperazine reacts with the imidazolium core.
Addition of Benzyl Groups: The final step involves the addition of 3,5-di-tert-butylbenzyl groups to the imidazolium core through Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and benzyl groups, leading to the formation of corresponding oxides and ketones.
Reduction: Reduction reactions can target the imidazolium core, converting it to imidazoline derivatives.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the benzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed under basic conditions.
Major Products
Oxidation: Formation of benzyl ketones and piperazine oxides.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
Chemistry
The compound is used as a ligand in coordination chemistry, forming stable complexes with various metal ions. These complexes are studied for their catalytic properties in organic synthesis.
Biology
In biological research, the compound is investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine
The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes involved in disease pathways.
Industry
In the industrial sector, the compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of (4S,4’S,5S,5’S)-2,2’-(Piperazine-1,4-diyl)bis(1,3-bis(3,5-di-tert-butylbenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium) chloride involves its interaction with molecular targets such as enzymes and receptors. The piperazine and imidazolium moieties play a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways.
類似化合物との比較
Similar Compounds
- (4S,4’S,5S,5’S)-2,2’-(Piperazine-1,4-diyl)bis(1,3-bis(3,5-di-tert-butylbenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium) bromide
- (4S,4’S,5S,5’S)-2,2’-(Piperazine-1,4-diyl)bis(1,3-bis(3,5-di-tert-butylbenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium) iodide
Uniqueness
The chloride variant of this compound is unique due to its specific ionic interactions and solubility properties, which can influence its reactivity and applications in different environments.
特性
分子式 |
C94H124Cl2N6 |
|---|---|
分子量 |
1408.9 g/mol |
IUPAC名 |
1,4-bis[(4S,5S)-1,3-bis[(3,5-ditert-butylphenyl)methyl]-4,5-diphenylimidazolidin-2-ylidene]piperazine-1,4-diium;dichloride |
InChI |
InChI=1S/C94H124N6.2ClH/c1-87(2,3)73-49-65(50-74(57-73)88(4,5)6)61-97-81(69-37-29-25-30-38-69)82(70-39-31-26-32-40-70)98(62-66-51-75(89(7,8)9)58-76(52-66)90(10,11)12)85(97)95-45-47-96(48-46-95)86-99(63-67-53-77(91(13,14)15)59-78(54-67)92(16,17)18)83(71-41-33-27-34-42-71)84(72-43-35-28-36-44-72)100(86)64-68-55-79(93(19,20)21)60-80(56-68)94(22,23)24;;/h25-44,49-60,81-84H,45-48,61-64H2,1-24H3;2*1H/q+2;;/p-2/t81-,82-,83-,84-;;/m0../s1 |
InChIキー |
DNDGAQZMKRLNGO-RZJUIAASSA-L |
異性体SMILES |
CC(C)(C)C1=CC(=CC(=C1)CN2[C@H]([C@@H](N(C2=[N+]3CC[N+](=C4N([C@H]([C@@H](N4CC5=CC(=CC(=C5)C(C)(C)C)C(C)(C)C)C6=CC=CC=C6)C7=CC=CC=C7)CC8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)CC3)CC9=CC(=CC(=C9)C(C)(C)C)C(C)(C)C)C1=CC=CC=C1)C1=CC=CC=C1)C(C)(C)C.[Cl-].[Cl-] |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1)CN2C(C(N(C2=[N+]3CC[N+](=C4N(C(C(N4CC5=CC(=CC(=C5)C(C)(C)C)C(C)(C)C)C6=CC=CC=C6)C7=CC=CC=C7)CC8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)CC3)CC9=CC(=CC(=C9)C(C)(C)C)C(C)(C)C)C1=CC=CC=C1)C1=CC=CC=C1)C(C)(C)C.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-Methoxybenzyl)-3-[(3,4,5-trimethoxyphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B14903927.png)
![1-{4-[({3-[(naphthalen-2-yloxy)methyl]phenyl}carbonyl)amino]phenyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B14903938.png)
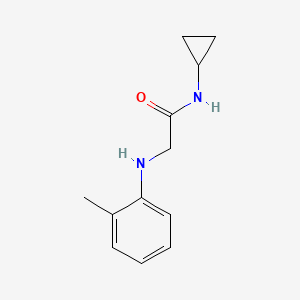
![5,6,7,8-Tetrahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B14903971.png)
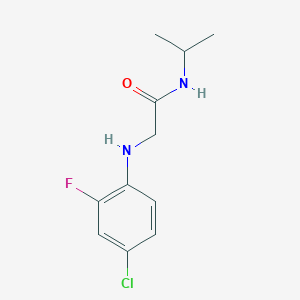

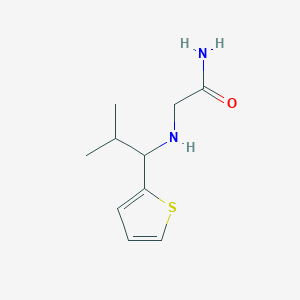
![(1S)-3,3'-Bis(3,5-dimethylphenyl)-1,1'-Binaphthalene]-2,2'-dicarboxylic acid](/img/structure/B14903993.png)
